![molecular formula C21H19FN4OS B2557469 5-((3,4-dihydroisoquinoléin-2(1H)-yl)(4-fluorophényl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-86-1](/img/structure/B2557469.png)
5-((3,4-dihydroisoquinoléin-2(1H)-yl)(4-fluorophényl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a synthetically derived chemical entity notable for its complex structure and potential applications across multiple scientific disciplines. It features a fusion of thiazole, triazole, and dihydroisoquinoline moieties, which contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
This compound's structure enables a broad range of applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One typical synthetic route involves the initial formation of a thiazole intermediate, followed by the introduction of a triazole ring via condensation reactions. The key steps often include:
Formation of the Thiazole Intermediate: Reacting 2-methylthiazole with electrophilic reagents under controlled conditions.
Cyclization to Form the Triazole: Utilizing azide intermediates to facilitate the cyclization to the triazole ring.
Attachment of Dihydroisoquinoline and Fluorophenyl Groups: Conducted under acidic or basic conditions to ensure proper linkage of the substituents.
Industrial Production Methods
The industrial production often requires optimization for scalability, reproducibility, and cost-efficiency. Methods involve batch processing under controlled temperatures and pressures, typically utilizing automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation in the presence of strong oxidizing agents to form oxides.
Reduction: Reduction reactions can be performed using hydrogenation or reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the main structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, acid chlorides.
Major Products Formed
Oxides from Oxidation Reactions.
Reduced forms like alcohols from Reduction Reactions.
Various substituted derivatives from Substitution Reactions.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl group is often crucial for enhancing binding affinity and specificity. Pathways typically involve modulation of biochemical reactions that are essential for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Highlighting Uniqueness
The inclusion of the fluorophenyl group in "5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" imparts unique electronic properties that can enhance its reactivity and interactions with biological targets, distinguishing it from its analogs.
Propriétés
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJSXSYGAXGSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
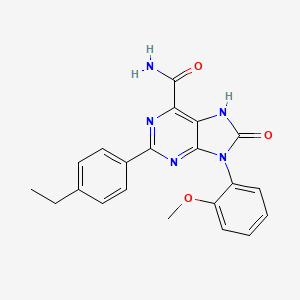
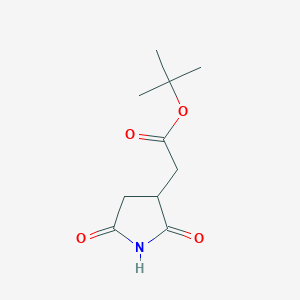
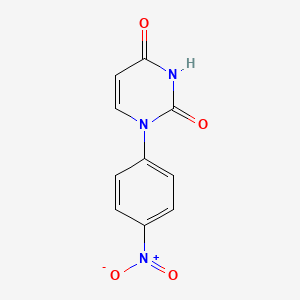
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
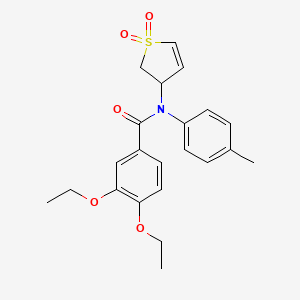
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)
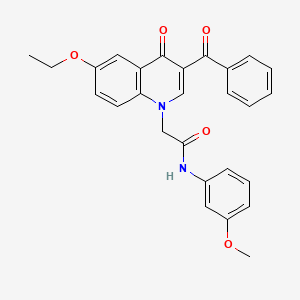
![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)
![3-(3,5-dimethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2557406.png)
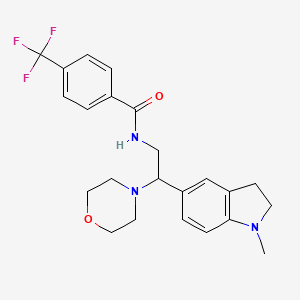
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)
![3-(3-Fluoro-4-methylphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2557409.png)
